

Structure-Activity Relationship of HPK1 PROTACs: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC HPK1 Degrader-2	
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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its predominant expression in hematopoietic cells and its role in dampening immune responses make it a compelling target for cancer immunotherapy.[3][4] By inhibiting HPK1, T-cell activation can be enhanced, leading to a more robust anti-tumor immune response.[2]

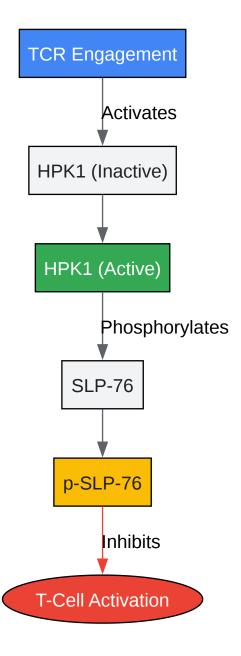
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality to target HPK1. Unlike traditional small molecule inhibitors that block the kinase activity, PROTACs are heterobifunctional molecules designed to induce the degradation of the target protein.[5][6] They achieve this by hijacking the cell's natural ubiquitin-proteasome system, leading to the elimination of the HPK1 protein.[6][7] This approach has the potential for a more profound and sustained pharmacological effect compared to simple inhibition.[8] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of HPK1 PROTACs, summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows.

HPK1 Signaling Pathway and PROTAC Mechanism of Action



HPK1 is a serine/threonine kinase that, upon TCR engagement, becomes activated and phosphorylates downstream targets, including the adaptor protein SLP-76.[3][5] This phosphorylation event leads to the attenuation of T-cell activation and proliferation.[2] HPK1 PROTACs are designed to induce the degradation of HPK1, thereby removing this negative regulatory brake on the immune system.

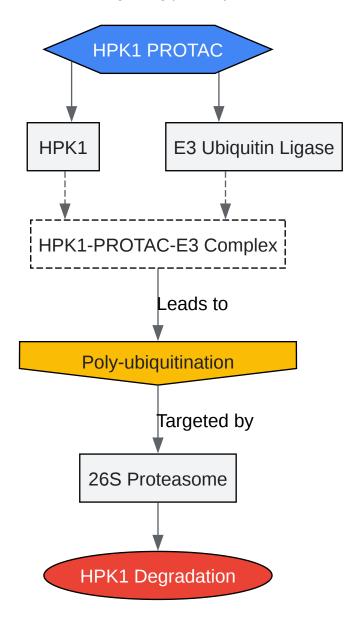
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein (HPK1), the PROTAC molecule, and an E3 ubiquitin ligase.[7] This proximity, induced by the PROTAC, facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome.[6]





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HPK1 signaling pathway in T-cells.



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General mechanism of action for an HPK1 PROTAC.

Structure-Activity Relationship of HPK1 PROTACs

The development of potent and selective HPK1 PROTACs involves the careful optimization of three key components: the HPK1-binding ligand, the E3 ligase-recruiting ligand, and the linker



connecting them. Recent studies have explored various chemical scaffolds for these components, leading to the identification of several promising lead compounds.

Pyrazine-Based HPK1 PROTACs

A series of pyrazine-based HPK1 PROTACs have been developed, demonstrating potent and sustained degradation of HPK1.[5][9] The representative compound 10m from one such study showed a DC50 of 5.0 ± 0.9 nM and a Dmax of $\geq 99\%$.[5][9] Structure-activity relationship studies on this series revealed that the linker architecture plays a crucial role in degradation activity, with flexible, semi-rigid, and rigid linkers all showing tolerance.[5]

Macrocyclic HPK1 PROTACs

Macrocyclization has been employed as a strategy to design novel HPK1 inhibitors, which can then be incorporated into PROTACs.[10] This approach aims to improve potency and selectivity by constraining the conformation of the inhibitor.

Isoindoline-Based HPK1 PROTACs

Another class of HPK1 degraders is based on an isoindoline scaffold. These compounds have also demonstrated high potency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data for representative HPK1 PROTACs from various studies.

Table 1: In Vitro Degradation and Potency of HPK1 PROTACs



Compoun d	HPK1 DC50 (nM)	HPK1 Dmax (%)	pSLP76 IC50 (nM)	IL-2 Release EC50 (nM)	E3 Ligase Ligand	Referenc e
10m	5.0 ± 0.9	≥ 99	-	-	Cereblon	[5][9]
PROTAC HPK1 Degrader-1 (B1)	1.8	-	496.1	-	-	[11]
PROTAC HPK1 Degrader-2 (3)	23	-	-	-	-	[11][12]
PROTAC HPK1 Degrader-4 (E3)	3.16	-	-	-	Cereblon	[11]
PROTAC HPK1 Degrader-5	5.0	≥ 99	-	-	-	[11]
DD205-291	5.3	-	-	-	-	[11]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. "-" indicates data not available.

Table 2: In Vivo Efficacy of Selected HPK1 PROTACs



Compound	Animal Model	Dosing	Tumor Growth Inhibition (TGI)	Combinatio n Therapy	Reference
10m	MC38 Syngeneic Mouse Model	Oral	Efficacious as monotherapy	Superior effect with anti-PD-1	[5][9]
DD205-291	MC38 Model	0.5 mg/kg (oral)	91.0%	With anti-PD-	[13][14]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of HPK1 PROTACs. Below are generalized methodologies for key assays.

HPK1 Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the kinase activity of HPK1 by detecting the amount of ADP produced during the kinase reaction.

- Reagents and Materials: HPK1 enzyme, substrate (e.g., myelin basic protein), ATP, ADP-Glo™ Kinase Assay kit (Promega).
- Procedure:
 - Prepare a reaction mixture containing HPK1 enzyme, substrate, and ATP in a kinase buffer.
 - Add the HPK1 PROTAC or inhibitor at various concentrations.
 - Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent.
 - Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence,
 which is proportional to the ADP concentration.



 Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Western Blot for HPK1 Degradation

Western blotting is a standard method to quantify the reduction in cellular HPK1 protein levels following PROTAC treatment.[6]

- Cell Culture and Treatment:
 - Culture immune cells (e.g., Jurkat cells or human PBMCs) in appropriate media.
 - Treat the cells with varying concentrations of the HPK1 PROTAC for a specific duration (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - Lyse the cells to extract total protein.
 - Determine the protein concentration using a standard assay (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and probe with a primary antibody specific for HPK1.
 - Use a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.
 - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities to determine the percentage of HPK1 degradation relative to the vehicle-treated control. The DC50 and Dmax values are calculated from the dose-response curve.

pSLP76 Flow Cytometry Assay



This assay measures the phosphorylation of SLP-76, a downstream substrate of HPK1, to assess the functional consequence of HPK1 degradation.

- · Cell Stimulation and Staining:
 - Pre-treat immune cells with the HPK1 PROTAC.
 - Stimulate the T-cell receptor using anti-CD3/CD28 antibodies.
 - Fix and permeabilize the cells.
 - Stain the cells with a fluorescently labeled antibody specific for phosphorylated SLP-76.
- Flow Cytometry Analysis:
 - Acquire the data on a flow cytometer.
 - Analyze the median fluorescence intensity (MFI) of the pSLP76 signal.
- Data Analysis: Determine the IC50 value for the inhibition of pSLP76 phosphorylation.

Cytokine Release Assay (ELISA)

This assay quantifies the release of cytokines, such as IL-2 and IFN-γ, from immune cells as a measure of T-cell activation.

- Cell Culture and Supernatant Collection:
 - Treat immune cells with the HPK1 PROTAC and stimulate them as described above.
 - Collect the cell culture supernatant after a specified incubation period (e.g., 48 hours).
- ELISA Procedure:
 - Use a commercial ELISA kit for the specific cytokine of interest (e.g., IL-2 or IFN-y).
 - Follow the manufacturer's instructions to measure the cytokine concentration in the supernatant.



 Data Analysis: Plot the cytokine concentration against the PROTAC concentration to determine the EC50 value for cytokine release.



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A representative experimental workflow for HPK1 PROTAC evaluation.

Conclusion

The development of HPK1 PROTACs represents a promising strategy in cancer immunotherapy. The ability to induce the degradation of HPK1 offers a distinct and potentially more advantageous therapeutic approach compared to traditional kinase inhibition.[5][8] The structure-activity relationship studies conducted so far have identified several potent and selective HPK1 degraders with diverse chemical scaffolds. The continued exploration of different HPK1 binders, E3 ligase ligands, and linker technologies will undoubtedly lead to the discovery of next-generation HPK1 PROTACs with improved drug-like properties and enhanced anti-tumor efficacy. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and advancement of these novel therapeutic agents.

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